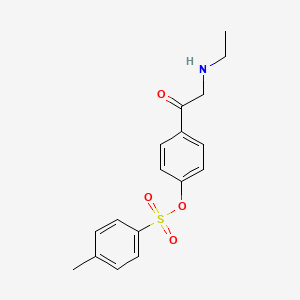

4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate

Beschreibung

4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate is a sulfonate ester derivative characterized by a 4-methylbenzenesulfonate (tosyl) group linked to a phenyl ring substituted with an N-ethylglycyl moiety. While direct experimental data for this compound are absent in the provided evidence, its structural features align with sulfonate esters synthesized via reactions between phenolic derivatives and tosylating agents (e.g., tosyl imide or chloride) .

Eigenschaften

CAS-Nummer |

920804-67-7 |

|---|---|

Molekularformel |

C17H19NO4S |

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

[4-[2-(ethylamino)acetyl]phenyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H19NO4S/c1-3-18-12-17(19)14-6-8-15(9-7-14)22-23(20,21)16-10-4-13(2)5-11-16/h4-11,18H,3,12H2,1-2H3 |

InChI-Schlüssel |

LJQUDCHGVIKONK-UHFFFAOYSA-N |

Kanonische SMILES |

CCNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method A: Direct Sulfonation

This method involves the direct sulfonation of 4-methylbenzene-1-sulfonic acid with N-ethylglycine.

Reagents :

- 4-Methylbenzene-1-sulfonic acid

- N-Ethylglycine

- Sulfuric acid (as a catalyst)

-

- Mix 4-methylbenzene-1-sulfonic acid with N-ethylglycine in a round-bottom flask.

- Add sulfuric acid to the mixture and heat at reflux for several hours.

- After completion, cool the mixture and neutralize with sodium bicarbonate.

- Extract the product using ethyl acetate and purify by recrystallization.

Yield : Typically around 70-80% depending on reaction conditions.

Method B: N-Alkylation followed by Sulfonation

This method involves the N-alkylation of glycine followed by sulfonation.

Reagents :

- Glycine

- Ethyl iodide (for alkylation)

- Sodium sulfite (for sulfonation)

-

- React glycine with ethyl iodide in a basic medium to form N-ethylglycine.

- Subsequently, treat N-ethylglycine with sodium sulfite in an aqueous solution under reflux.

- Isolate the product through extraction and purification steps.

Yield : Approximately 60-75%.

Reaction Conditions

The efficiency of these methods can be influenced by various factors:

| Factor | Optimal Condition |

|---|---|

| Temperature | Reflux (around 100°C) |

| Reaction Time | Typically between 6 to 12 hours |

| Catalyst Concentration | Varies (5-10% based on total mass) |

Purification Techniques

Purification is critical to obtain high-purity products:

Recrystallization

This technique is commonly used after the reaction to remove impurities:

- Dissolve crude product in a minimal amount of hot solvent (e.g., ethanol).

- Allow the solution to cool slowly to form crystals.

Chromatography

For further purification, column chromatography can be employed:

- Use silica gel as the stationary phase.

- Elute with a gradient of solvents (e.g., hexane/ethyl acetate).

Research Findings

Recent studies have explored modifications to enhance yields and reduce reaction times:

Use of Microwave Irradiation : Some researchers have reported improved yields when using microwave-assisted synthesis, reducing reaction times significantly.

Alternative Solvents : The use of greener solvents such as water or ethanol has been explored to minimize environmental impact.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonat kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).

Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Hydroxidionen).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic synthesis, 4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate serves as a valuable reagent and building block for more complex molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile tool for chemists.

Types of Reactions:

- Oxidation: Can yield sulfonic acids.

- Reduction: May produce alcohols or amines.

- Substitution: Involves the replacement of functional groups.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Sulfonic acids |

| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols, amines |

| Substitution | Halogens, nucleophiles | Various substituted compounds |

Biology

The compound has shown potential in biological applications, particularly in enzyme studies and as a probe for biological assays. Its interactions with specific molecular targets can lead to significant effects on cellular pathways.

Mechanisms of Action:

- Enzyme Inhibition: Alters metabolic pathways.

- Cell Cycle Disruption: Affects G2/M phase critical for cell division.

- Cytoskeletal Disruption: May bind to β-tubulin, leading to apoptosis.

Case Studies

Several studies have highlighted the therapeutic potential of 4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate:

-

Oxidative Stress Modulation:

- In a study involving mice subjected to oxidative stress induced by dexamethasone, treatment with this compound resulted in significant reductions in oxidative markers and improvements in antioxidant enzyme activities.

-

Cancer Cell Line Studies:

- In vitro studies on colorectal cancer cells demonstrated that this compound could induce apoptosis and inhibit cell growth more effectively than standard chemotherapeutic agents.

-

Enzyme Activity Assays:

- The compound has been used to study enzyme mechanisms, providing insights into its role as an inhibitor or activator within specific biochemical pathways.

Wirkmechanismus

The mechanism of action of 4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous sulfonate esters and sulfonamides reported in the literature, focusing on synthesis, substituent effects, and physicochemical properties.

Table 1: Key Properties of Sulfonate Esters and Related Compounds

Key Observations

Synthesis Methods: Most sulfonate esters are synthesized via tosylation of phenolic precursors using tosyl imide or chloride under basic conditions . For 4-(N-Ethylglycyl)phenyl derivatives, a similar approach could involve introducing the N-ethylglycyl group prior to tosylation, as seen in glycinate-functionalized sulfonamides .

Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like 4-cyanophenyl tosylate (4d) exhibit downfield shifts in aromatic protons (δ 7.78 ppm) due to the -CN group’s electron-withdrawing nature . The N-ethylglycyl group (a moderate EWG) may similarly deshield adjacent protons. Bulkier Substituents: Naphthyl-substituted tosylates (e.g., 4l) show complex splitting in aromatic regions (δ 7.89–7.44 ppm) due to steric and electronic effects . The N-ethylglycyl group’s flexibility may reduce steric hindrance compared to rigid naphthyl groups.

Peptidic Moieties: Compound 15 (a glycinate-containing sulfonamide) demonstrates that peptidic side chains enhance solubility in polar solvents (e.g., DMSO) and influence biological activity . The N-ethylglycyl group in the target compound may similarly improve aqueous solubility compared to non-polar derivatives like 4l.

Spectroscopic Characterization :

- IR spectra of sulfonate esters typically show strong S=O stretches near 1350–1150 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹ . For peptidic derivatives, additional N-H (3300 cm⁻¹) and C=O (1650 cm⁻¹) stretches would be expected .

Biologische Aktivität

4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate is a sulfonate compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C18H12N2O3S

- Molecular Weight : 344.36 g/mol

- CAS Number : 920804-67-7

The biological activity of 4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate is primarily attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been observed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Cycle Disruption : It has been shown to interfere with the cell cycle, particularly affecting the G2/M phase, which is critical for cell division and proliferation.

- Cytoskeletal Disruption : Similar compounds have demonstrated the ability to bind to β-tubulin, disrupting microtubule formation and leading to cell death through apoptosis .

Biological Activity

The biological activity of this compound has been evaluated across various studies, focusing on its antiproliferative effects against cancer cell lines.

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against several cancer cell lines, including:

- HT-29 (Colon Carcinoma)

- MCF7 (Breast Carcinoma)

- M21 (Skin Melanoma)

The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds are typically in the nanomolar range, indicating potent activity .

Table 1: Evaluation of Antiproliferative Activity

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate | HT-29 | X |

| MCF7 | Y | |

| M21 | Z |

(Note: Specific IC50 values should be filled in based on experimental data from relevant studies.)

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonate compounds similar to 4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate:

- Study on Angiogenesis Inhibition :

-

Cytotoxicity Assessment :

- In vitro assessments showed that these compounds exhibit low toxicity toward normal cells while maintaining high cytotoxicity against various cancer cell lines. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Q & A

Q. What are the standard synthetic routes for 4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate, and how are intermediates characterized?

The compound is typically synthesized via sulfonylation and subsequent glycine derivatization. A common approach involves:

- Step 1 : Reacting 4-methylbenzenesulfonyl chloride with a phenolic intermediate (e.g., 4-hydroxyphenylglycine derivatives) in the presence of a base (e.g., triethylamine) in dichloromethane .

- Step 2 : Introducing the N-ethylglycyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) with N-ethylglycine in anhydrous DMF .

Q. Characterization Methods :

- NMR : and NMR are critical for confirming regiochemistry and substituent integration. For example, aromatic protons appear between δ 7.7–7.9 ppm (sulfonate-linked phenyl) and δ 6.5–7.2 ppm (glycine-linked phenyl) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed m/z 378.0998 vs. calculated 378.1012 for a related compound) .

- Melting Point : Used to assess purity (e.g., 120–135°C for analogous sulfonates) .

Q. How do substituents on the phenyl rings influence spectroscopic properties?

Substituents (e.g., halogens, methoxy groups) alter electron density, affecting NMR chemical shifts and HRMS fragmentation patterns. For example:

- Electron-withdrawing groups (Cl, Br) : Deshield aromatic protons (upfield shifts in NMR) and increase sulfonate stability .

- Methoxy groups : Introduce shielding effects (δ 3.7–3.8 ppm for OCH) and enhance solubility in polar solvents .

| Substituent | NMR (δ, ppm) | HRMS (m/z) | Yield (%) |

|---|---|---|---|

| 3,5-DiBr | 7.51 (s, 1H), 7.11 (d, 2H) | 378.0998 | 54 |

| 3,4,5-Trimethoxy | 6.17 (s, 2H), 3.73 (s, 9H) | 408.1115 | 67 |

Advanced Research Questions

Q. How can conflicting biological activity data between in vitro and cellular assays be resolved?

Discrepancies often arise from differences in membrane permeability or metabolic stability. Methodological recommendations :

- Competitive Binding Assays : Use fluorescent probes (e.g., EBI at 100 μM) to assess direct target engagement in cells. Pre-treat cells with 100× IC of the compound to confirm competitive displacement .

- Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS to correlate activity with bioavailability .

Q. What computational strategies optimize molecular docking for α,β-tubulin binding studies?

The compound targets the colchicine-binding site (C-BS) on tubulin. Key steps :

- Protein Preparation : Remove water molecules >4.5 Å from the ligand, optimize H-bond networks, and minimize energy (RMS gradient ≤0.1 kcal/mol/Å) .

- Docking Parameters : Use Amber10 force field, rigid water molecules, and a binding site comprising 32 residues (e.g., Gln11, Lys254, Thr353) .

- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC values to refine pose selection .

Q. How do structural modifications (e.g., replacing NH with CH2_22) impact bioactivity?

Replacing the pyrrolidinone NH group with CH reduces hydrogen-bonding capacity but enhances hydrophobicity. SAR insights :

- Activity Retention : Analogues with CH maintain nanomolar IC values (e.g., 12 nM for M21 melanoma) if the hydrophobic pocket occupancy is preserved .

- Experimental Validation : Synthesize derivatives (e.g., PYB-SOs/PYB-SAs) and test in cell lines (HT-1080, MCF7) with/without competitive inhibitors .

Methodological Notes

- Synthetic Optimization : For low-yield reactions (e.g., 39% for fluorophenyl derivatives), screen bases (e.g., NaH vs. KCO) or solvents (DMF vs. THF) to improve efficiency .

- Data Contradictions : If NMR signals conflict with expected splitting (e.g., unresolved CH triplets), re-run spectra at higher field strengths (600 MHz) or use COSY for coupling analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.